Technical Documentation Center

5-chloro-1,3,4-trimethyl-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-1,3,4-trimethyl-1H-pyrazole
  • CAS: 1195585-81-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-chloro-1,3,4-trimethyl-1H-pyrazole (CAS 1195585-81-9)

A Note on a Scarcely Documented Compound: Publicly available scientific literature and databases contain limited specific experimental data for 5-chloro-1,3,4-trimethyl-1H-pyrazole. This guide, therefore, leverages estab...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on a Scarcely Documented Compound: Publicly available scientific literature and databases contain limited specific experimental data for 5-chloro-1,3,4-trimethyl-1H-pyrazole. This guide, therefore, leverages established principles of organic chemistry and extrapolates from the known properties and reactivities of structurally similar pyrazole derivatives to provide a comprehensive and predictive overview for researchers, scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold and the Emergence of a Niche Derivative

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry.[1][2] Its structural versatility allows for a wide range of substitutions, leading to a diverse array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The compound 5-chloro-1,3,4-trimethyl-1H-pyrazole represents a specific, yet sparsely documented, iteration of this important scaffold. The presence of a chlorine atom at the 5-position and methyl groups at the 1, 3, and 4-positions suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The chloro-substituent, in particular, serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse functionalities.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₁ClN₂Based on the chemical structure.
Molecular Weight 158.63 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow solid or liquidMany substituted pyrazoles are solids at room temperature, though some are liquids.[4][5]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, acetone); likely immiscible with water.The presence of the hydrocarbon-like methyl groups and the overall molecular structure suggest limited aqueous solubility.[5]
Stability Expected to be stable under normal laboratory conditions.Pyrazole rings are generally stable, though reactivity can be influenced by substituents.

Proposed Synthesis: A Pathway to 5-chloro-1,3,4-trimethyl-1H-pyrazole

A plausible and efficient synthetic route to 5-chloro-1,3,4-trimethyl-1H-pyrazole involves the chlorination of a suitable pyrazolone precursor. This approach is analogous to the well-documented synthesis of similar 5-chloropyrazole derivatives.[6][7] The proposed two-step synthesis starts from the commercially available 3-methyl-1H-pyrazol-5(4H)-one.

Step 1: Synthesis of 1,3,4-trimethyl-1H-pyrazol-5(4H)-one

The first step involves the methylation of 3-methyl-1H-pyrazol-5(4H)-one. This reaction can be achieved using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Step 2: Chlorination to Yield 5-chloro-1,3,4-trimethyl-1H-pyrazole

The subsequent and final step is the chlorination of the trimethylated pyrazolone intermediate. This transformation can be effectively carried out using a chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for converting pyrazolones to their corresponding 5-chloropyrazoles.[7]

Experimental Protocol (Proposed)

Materials:

  • 1,3,4-trimethyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,4-trimethyl-1H-pyrazol-5(4H)-one in anhydrous toluene.

  • Slowly add phosphorus oxychloride (POCl₃) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 5-chloro-1,3,4-trimethyl-1H-pyrazole.

Synthesis_Pathway 1,3,4-trimethyl-1H-pyrazol-5(4H)-one 1,3,4-trimethyl-1H-pyrazol-5(4H)-one Product 5-chloro-1,3,4-trimethyl-1H-pyrazole 1,3,4-trimethyl-1H-pyrazol-5(4H)-one:e->Product:w Chlorination POCl3 POCl₃

Caption: Proposed synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole.

Predicted Spectroscopic Characteristics

The structural features of 5-chloro-1,3,4-trimethyl-1H-pyrazole allow for the prediction of its key spectroscopic signatures.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups. The N-methyl group (at position 1) would likely appear as a singlet around 3.6-3.8 ppm. The C-methyl groups (at positions 3 and 4) would appear as singlets at higher field, likely in the range of 2.0-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the three methyl carbons and the four pyrazole ring carbons. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the methyl groups and the pyrazole ring, as well as C=N and C-N stretching frequencies typical for the pyrazole core. A C-Cl stretching band would also be expected.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Predicted Reactivity and Synthetic Utility

The 5-chloro substituent on the pyrazole ring is a key functional group that dictates the reactivity of this molecule. It is an excellent leaving group in nucleophilic aromatic substitution reactions and a versatile handle for various transition-metal-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups at the 5-position.[8]

  • Cross-Coupling Reactions: 5-Chloropyrazoles can participate in Suzuki, Stille, Heck, and Sonogashira coupling reactions, allowing for the formation of C-C and C-heteroatom bonds.[9] This makes 5-chloro-1,3,4-trimethyl-1H-pyrazole a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities.

Reactivity_Diagram Start 5-chloro-1,3,4-trimethyl-1H-pyrazole NAS Nucleophilic Aromatic Substitution Start->NAS Nucleophiles (Nu⁻) Coupling Cross-Coupling Reactions Start->Coupling Metal Catalysts Products1 5-amino-pyrazoles 5-alkoxy-pyrazoles 5-thio-pyrazoles NAS->Products1 Products2 5-aryl-pyrazoles 5-alkenyl-pyrazoles 5-alkynyl-pyrazoles Coupling->Products2

Caption: Predicted reactivity pathways for 5-chloro-1,3,4-trimethyl-1H-pyrazole.

Potential Biological and Pharmacological Profile

Given the broad spectrum of biological activities associated with the pyrazole scaffold, it is reasonable to hypothesize that 5-chloro-1,3,4-trimethyl-1H-pyrazole and its derivatives could exhibit interesting pharmacological properties.[1][2][3]

  • Antimicrobial Activity: Many substituted pyrazoles have demonstrated antibacterial and antifungal properties.[10]

  • Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Anticancer Potential: A growing body of research highlights the anticancer activity of novel pyrazole derivatives.[11]

  • Agrochemical Applications: Substituted pyrazoles are also utilized as herbicides and insecticides.[7]

The specific substitution pattern of 5-chloro-1,3,4-trimethyl-1H-pyrazole would modulate its biological activity, making it a target for further investigation in drug discovery and agrochemical research programs.

Biological_Activities PyrazoleCore Pyrazole Scaffold AntiInflammatory Anti-inflammatory PyrazoleCore->AntiInflammatory Antimicrobial Antimicrobial PyrazoleCore->Antimicrobial Anticancer Anticancer PyrazoleCore->Anticancer Analgesic Analgesic PyrazoleCore->Analgesic Agrochemical Agrochemical PyrazoleCore->Agrochemical

Caption: Diverse biological activities associated with the pyrazole scaffold.

Inferred Safety and Handling Precautions

Specific toxicology data for 5-chloro-1,3,4-trimethyl-1H-pyrazole is not available. However, based on the safety profiles of similar chlorinated heterocyclic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion: A Call for Empirical Investigation

While 5-chloro-1,3,4-trimethyl-1H-pyrazole remains a compound with limited direct characterization in the scientific literature, its structural features and the well-established chemistry of its analogs allow for a robust, predictive understanding of its properties and potential. This guide provides a foundational framework for researchers interested in synthesizing and exploring the applications of this molecule. The proposed synthetic route, predicted spectroscopic data, and potential reactivity offer a starting point for further investigation. Ultimately, empirical validation is necessary to confirm these predictions and fully unlock the potential of 5-chloro-1,3,4-trimethyl-1H-pyrazole in the fields of drug discovery, materials science, and agrochemicals.

References

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • Chen, Y., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2936.
  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5855-5865.
  • Gloc, M., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620.
  • Gomha, S. M., et al. (2015). Synthesis and Anticancer Activity of Some Novel 1H-Pyrazol-5(4H)-one Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 154-162.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174-184.
  • Li, Y., et al. (2017). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 7(82), 52021-52026.
  • Maddela, S., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(3), 105603.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2013). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME SUBSTITUTED DERIVATIVES OF 4-CHLORO-PYRAZOLINES. Retrieved from [Link]

  • Alam, M. J., et al. (2015). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research, 6(12), 1433-1442.
  • Zhang, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(17), 3841.
  • Toropov, A. A., & Toropova, A. P. (2002). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of General Chemistry, 72(8), 1319-1321.
  • Abdel-Gawad, H., et al. (2021).
  • da Silva, A. B., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2841.
  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. 23, 201-206.
  • Abstract Sifter. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 4-bromo-5-chloro-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • ResearchGate. (2008). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. Retrieved from [Link]

  • El-Metwaly, N. M., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(1), 123.
  • Pop, R., et al. (2024).
  • Li, Y. F., et al. (2008). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368.
  • de la Torre, J. C., et al. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 1(1), 65-89.
  • Baldy, A., et al. (1985). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole.
  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]

  • Li, Y., et al. (2012). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 527-535.
  • Fun, H. K., et al. (2010). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o10.
  • Ragavan, R. V., et al. (2010). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2839.
  • Gucky, T., et al. (2020). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 25(23), 5732.

Sources

Exploratory

Topic: 4-chloro-1,3,5-trimethylpyrazole vs. 5-chloro-1,3,4-trimethylpyrazole: A Guide to Isomeric Differences, Synthesis, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Positional isomerism within substituted heterocyclic scaffolds like pyrazoles presents a fundamental challenge in synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism within substituted heterocyclic scaffolds like pyrazoles presents a fundamental challenge in synthetic and medicinal chemistry. The subtle change in a substituent's location can profoundly alter a molecule's steric profile, electronic distribution, and ultimately, its biological activity. This guide provides a detailed comparative analysis of two key isomers: 4-chloro-1,3,5-trimethylpyrazole and the lesser-documented 5-chloro-1,3,4-trimethylpyrazole. We will dissect the regioselective synthetic strategies required for their preparation, explore the definitive spectroscopic techniques for their structural elucidation, and discuss the divergent reactivity profiles that dictate their utility as chemical building blocks. This document serves as a technical resource for scientists engaged in the design and development of novel chemical entities based on the versatile pyrazole core.

Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery

The pyrazole ring, a five-membered diazole heterocycle, is a cornerstone of modern medicinal chemistry, forming the core of blockbuster drugs like Celebrex and Sildenafil (Viagra).[1][2] Its prevalence stems from its unique combination of stability, synthetic versatility, and its ability to engage in various biological interactions. Pyrazole-containing compounds have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

The functionalization of the pyrazole ring is a key strategy for modulating a compound's therapeutic properties. However, this process often generates multiple positional isomers, which can be a significant hurdle in synthesis and purification.[4] The precise placement of a substituent, such as a chlorine atom, is not a trivial detail. It governs the molecule's polarity, lipophilicity, metabolic stability, and its three-dimensional orientation for binding to target proteins. Therefore, the ability to selectively synthesize and definitively identify a specific isomer is paramount for successful drug development. This guide focuses on the distinct chemical personalities of 4-chloro-1,3,5-trimethylpyrazole and 5-chloro-1,3,4-trimethylpyrazole, providing the foundational knowledge required to harness their unique properties.

Regioselective Synthesis: Crafting the Correct Isomer

The preparation of these two isomers requires fundamentally different strategic approaches. The synthesis of the 4-chloro isomer typically involves the chlorination of a pre-formed pyrazole, whereas the 5-chloro isomer is often constructed via a cyclocondensation reaction where the chlorine's position is pre-determined.

Synthesis of 4-chloro-1,3,5-trimethylpyrazole via Electrophilic Aromatic Substitution

The most direct route to the 4-chloro isomer is the electrophilic chlorination of the readily available 1,3,5-trimethylpyrazole.[5] The C4 position of the pyrazole ring is electron-rich and thus susceptible to attack by an electrophilic chlorinating agent.

Experimental Protocol: Direct Chlorination of 1,3,5-trimethylpyrazole

  • Setup: To a solution of 1,3,5-trimethylpyrazole in a suitable inert solvent (e.g., dichloromethane or chloroform) in a three-necked flask under a nitrogen atmosphere, begin stirring at room temperature.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical for controlling the reaction's exothermicity and preventing the formation of undesired byproducts.

  • Reagent Addition: Add a mild chlorinating agent, such as N-chlorosuccinimide (NCS) or hypochloric acid/salt, portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[6] The use of NCS is often preferred for its operational simplicity and safety.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, followed by warming to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-1,3,5-trimethylpyrazole.

Expertise & Causality: The choice of a mild electrophilic chlorinating agent like NCS is deliberate. Harsher reagents could lead to over-chlorination or side reactions. The low temperature provides kinetic control, favoring substitution at the most electronically activated C4 position while minimizing degradation.

G cluster_0 Synthesis of 4-chloro-1,3,5-trimethylpyrazole 1,3,5-trimethylpyrazole 1,3,5-Trimethylpyrazole Reaction Electrophilic Chlorination 1,3,5-trimethylpyrazole->Reaction Reagents N-Chlorosuccinimide (NCS) Dichloromethane (DCM), 0-5 °C Reagents->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-chloro-1,3,5-trimethylpyrazole Purification->Product

Caption: Experimental workflow for the synthesis of 4-chloro-1,3,5-trimethylpyrazole.

Synthesis of 5-chloro-1,3,4-trimethylpyrazole via Cyclocondensation

Synthesizing the 5-chloro isomer requires a strategy that builds the heterocyclic ring itself, ensuring the chlorine is correctly placed from the outset. This is typically achieved through a Knorr-type pyrazole synthesis involving the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.

Experimental Protocol: Cyclocondensation for 5-Chloro Isomer

  • Precursor Preparation: The key starting material is a chlorinated 1,3-dielectrophile, such as 3-chloro-2,4-pentanedione.

  • Setup: Dissolve the 3-chloro-2,4-pentanedione precursor in a protic solvent like ethanol or acetic acid in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add a slight molar excess of methylhydrazine to the solution. The reaction can be catalyzed by a drop of mineral acid.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The cyclization and subsequent dehydration form the aromatic pyrazole ring. Monitor the reaction by TLC.

  • Work-up: After cooling, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution). Remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography or recrystallization to obtain 5-chloro-1,3,4-trimethylpyrazole.

Expertise & Causality: This cyclocondensation approach provides absolute regiochemical control. The positions of the substituents on the final pyrazole ring are dictated by their positions on the acyclic precursors, circumventing the potential for isomeric mixtures that could arise from direct substitution on a pre-formed ring.

G cluster_1 Synthesis of 5-chloro-1,3,4-trimethylpyrazole Precursor 3-chloro-2,4-pentanedione Reaction Cyclocondensation Precursor->Reaction Reagents Methylhydrazine Ethanol, Reflux Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-chloro-1,3,4-trimethylpyrazole Purification->Product

Caption: Experimental workflow for the synthesis of 5-chloro-1,3,4-trimethylpyrazole.

Structural Elucidation: A Definitive Spectroscopic Comparison

Unambiguous identification of the correct isomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with distinct and predictable differences in the spectra of the two compounds.

Spectroscopic Data 4-chloro-1,3,5-trimethylpyrazole 5-chloro-1,3,4-trimethylpyrazole
¹H NMR Three distinct singlets for the three methyl groups (N1-Me, C3-Me, C5-Me). No aromatic CH proton signal.Three distinct singlets for the three methyl groups (N1-Me, C3-Me, C4-Me). No aromatic CH proton signal. Chemical shifts will differ from the 4-chloro isomer.
¹³C NMR Key Signal: Resonance for the C4 carbon directly bonded to chlorine, typically observed in the ~105-115 ppm range.Key Signal: Resonance for the C5 carbon directly bonded to chlorine, typically observed further downfield in the ~135-145 ppm range.
Mass Spec (EI) Molecular ion peak (M⁺) and a characteristic M+2 peak (~1/3 intensity of M⁺) confirming one chlorine atom.Identical molecular ion peak (M⁺) and M+2 pattern as the 4-chloro isomer. Fragmentation patterns may differ slightly.

Authoritative Grounding:

  • ¹H NMR: In pyrazole systems, the chemical shifts of ring protons and substituents are highly sensitive to the electronic effects of other groups on the ring.[7][8][9] The electron-withdrawing chlorine atom will deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield). The exact shifts of the methyl groups will be unique fingerprints for each isomer.

  • ¹³C NMR: The chemical shift of a carbon atom is even more sensitive to its direct bonding environment. The C-Cl bond causes a significant and predictable downfield shift. The difference in the chemical shift for the chlorinated carbon (C4 vs. C5) is the most definitive piece of evidence for distinguishing these isomers.[10]

Comparative Reactivity and Synthetic Utility

The location of the chlorine atom dictates the molecule's reactivity, particularly in reactions involving the C-Cl bond. This difference in reactivity determines which isomer is the appropriate building block for a given synthetic target.

  • Nucleophilic Aromatic Substitution (SₙAr): The C5-Cl bond in 5-chloro-1,3,4-trimethylpyrazole is generally more susceptible to nucleophilic attack than the C4-Cl bond in the other isomer. This is because the adjacent pyridine-like nitrogen (N1) can help stabilize the negative charge that develops in the Meisenheimer intermediate, thereby lowering the activation energy for the substitution reaction. This makes the 5-chloro isomer a more versatile precursor for introducing nucleophiles (e.g., amines, alkoxides) at that position.

  • Metal-Catalyzed Cross-Coupling: Both isomers are valuable substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at either the C4 or C5 position.

    • 4-chloro-1,3,5-trimethylpyrazole serves as a scaffold for introducing functionality at the C4 position.

    • 5-chloro-1,3,4-trimethylpyrazole allows for the elaboration of the C5 position. The choice between isomers is therefore a strategic decision based on the desired final structure of the target molecule.

Conclusion

While 4-chloro-1,3,5-trimethylpyrazole and 5-chloro-1,3,4-trimethylpyrazole share the same molecular formula, they are distinct chemical entities with unique synthetic pathways, spectroscopic signatures, and reactivity profiles. The synthesis of the 4-chloro isomer is readily achieved by direct chlorination, whereas the 5-chloro isomer necessitates a regiocontrolled cyclocondensation strategy. Definitive structural assignment is reliably accomplished through ¹³C NMR spectroscopy by identifying the chemical shift of the carbon atom bearing the chlorine. Understanding these fundamental differences is not merely an academic exercise; it is a prerequisite for the rational design and efficient synthesis of complex pyrazole-based molecules in drug discovery and materials science, ensuring that the correct isomer is carried forward to achieve the desired biological or material properties.

References

  • Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research, 2(9), 461-469. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(23), 2049-2070. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(11), 3317. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Current Organic Synthesis, 21(7). [Link]

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Scientific & Engineering Research, 3(7). [Link]

  • Preparation of 4-chloropyrazoles. (1991).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). ResearchGate. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. (2002). ResearchGate. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008). ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. [Link]

  • 1,3,5-Trimethylpyrazole. PubChem. [Link]

Sources

Exploratory

suppliers and price of 5-chloro-1,3,4-trimethyl-1H-pyrazole

An In-Depth Technical Guide on 5-Chloro-1,3,4-trimethyl-1H-pyrazole Executive Summary 5-Chloro-1,3,4-trimethyl-1H-pyrazole (CAS: 1195585-81-9 ) is a highly specialized heterocyclic building block used primarily in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Chloro-1,3,4-trimethyl-1H-pyrazole

Executive Summary

5-Chloro-1,3,4-trimethyl-1H-pyrazole (CAS: 1195585-81-9 ) is a highly specialized heterocyclic building block used primarily in the synthesis of advanced agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.[1][2] Unlike common pyrazole derivatives, this fully substituted scaffold offers unique steric and electronic properties due to the dense packing of methyl groups at positions 1, 3, and 4, combined with a reactive chlorine handle at position 5. This guide provides a comprehensive technical analysis of its synthesis, sourcing landscape, pricing dynamics, and quality control protocols.

Part 1: Chemical Profile & Specifications

To ensure experimental reproducibility, researchers must verify the exact isomeric identity of this compound, as pyrazole nomenclature often leads to confusion between 3-chloro and 5-chloro tautomers/isomers.

Parameter Technical Specification
Chemical Name 5-Chloro-1,3,4-trimethyl-1H-pyrazole
CAS Registry Number 1195585-81-9
Molecular Formula C₆H₉ClN₂
Molecular Weight 144.60 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Standard ≥ 97.0% (HPLC) for synthetic applications
Key Impurity 1,3,4-trimethyl-1H-pyrazol-5-ol (Hydrolysis product)

Part 2: Synthesis & Production Methodology

The synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole is a two-step process involving a Knorr-type condensation followed by a Vilsmeier-Haack-like chlorination. This protocol is preferred for its scalability and high regioselectivity.

Step 1: Cyclization to Pyrazolone Core
  • Precursors: Methylhydrazine (

    
    ) and Ethyl 2-methylacetoacetate.
    
  • Mechanism: The hydrazine undergoes condensation with the

    
    -keto ester. The regiochemistry is controlled by the nucleophilicity of the 
    
    
    
    -methyl group, favoring the formation of 1,3,4-trimethyl-1H-pyrazol-5(4H)-one .
  • Critical Control Point: Temperature must be controlled (

    
    C during addition) to prevent exotherms and side reactions.
    
Step 2: Chlorination (Deoxychlorination)
  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Protocol: The pyrazolone intermediate is refluxed in neat

    
     (or with a catalytic amount of DMF). The carbonyl oxygen at position 5 is substituted by chlorine.[3]
    
  • Purification: Excess

    
     is quenched (carefully!) into ice water. The product is extracted with dichloromethane (DCM) and recrystallized.
    
Synthesis Workflow Diagram

SynthesisPathway Precursors Methylhydrazine + Ethyl 2-methylacetoacetate Intermediate 1,3,4-Trimethyl- pyrazol-5-one Precursors->Intermediate Cyclization (EtOH, Reflux) Product 5-Chloro-1,3,4- trimethyl-1H-pyrazole (CAS 1195585-81-9) Intermediate->Product Deoxychlorination Reagent POCl3 (Reflux) Reagent->Product Reagent

Figure 1: Synthetic pathway from commodity precursors to the target chloropyrazole.

Part 3: Sourcing Landscape & Price Analysis

This compound is classified as a Tier 2 Intermediate —it is not a commodity chemical (like acetone) but is available from specialized catalog suppliers and CROs.

Major Suppliers
  • Sigma-Aldrich (Merck): High reliability, typically stocks small quantities (1g - 5g) for R&D.

  • Accela ChemBio: Strong presence in heterocyclic building blocks; often holds stock in San Diego or Shanghai.

  • BLDpharm: Excellent for bulk inquiries (100g - 1kg); often the most cost-effective for scale-up.

  • Enamine: Key supplier for drug discovery libraries containing this scaffold.

Price Benchmarks (Estimated Q1 2026)
Scale Estimated Price Range (USD) Typical Lead Time Supplier Type
1 g $85 - $1501-3 DaysCatalog (Sigma/Fisher)
5 g $250 - $4003-7 DaysCatalog (Accela/Combi)
100 g $1,200 - $2,5002-3 WeeksCRO/Bulk (BLDpharm)
1 kg Inquire (Custom Synthesis)4-6 WeeksCustom Mfg (China/India)

Strategic Note: For drug development projects requiring GMP synthesis later, verify that your supplier can provide a "Tech Package" (ROS, impurity profile) early on. Avoid "re-packagers" who cannot trace the origin of the batch.

Sourcing Decision Tree

SourcingStrategy Start Need 5-Cl-1,3,4-Trimethyl-Pyrazole Scale What is the Scale? Start->Scale Small < 10 grams (Discovery) Scale->Small Large > 100 grams (Process Dev) Scale->Large Catalog Buy from Sigma/Accela Priority: Speed Small->Catalog Bulk Request Quote from BLDpharm/Enamine Priority: Cost/Purity Large->Bulk Check Check Purity (HPLC) Catalog->Check Bulk->Check

Figure 2: Decision matrix for sourcing based on project stage and volume requirements.

Part 4: Quality Control & Handling

Analytical Validation (Self-Validating Protocol)

Before using this intermediate in a coupling reaction (e.g., Suzuki-Miyaura or Buchwald-Hartwig), you must validate the integrity of the C-Cl bond, which is prone to hydrolysis.

  • 
    -NMR (DMSO-
    
    
    
    ):
    • Look for three distinct singlets corresponding to the methyl groups.

    • 
       ~ 2.1 - 2.4 ppm:  C3-Me and C4-Me.
      
    • 
       ~ 3.6 - 3.8 ppm:  N1-Me.
      
    • Absence of broad singlet >10 ppm: Confirms no unreacted pyrazolone (OH tautomer).

  • HPLC:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Detection: UV at 254 nm.

    • Target: Single peak >97% area.

Safety & Handling (MSDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is stable, but moisture can lead to slow hydrolysis to the pyrazolone.

  • Reactivity: The 5-chloro position is electrophilic. It reacts readily with nucleophiles (amines, thiols) and is an excellent substrate for palladium-catalyzed cross-coupling.

References

  • Sigma-Aldrich. Product Specification: 5-chloro-1,3,4-trimethyl-1H-pyrazole (CAS 1195585-81-9).

  • Accela ChemBio. Catalog Entry: 5-chloro-1,3,4-trimethyl-1H-pyrazole.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methylhydrazine (Precursor).

  • Sumitomo Chemical Co., Ltd. Patents related to substituted pyrazole agrochemicals.[4] (Referenced via chemical supplier database associations).

  • BLDpharm. Material Safety Data Sheet (MSDS) for Chlorinated Pyrazoles.

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Regioselective N-Methylation of 4-Methyl-3-methyl-5-chloropyrazole

Abstract The N-methylated pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] However, the synthesis of specific regioisomers of unsymmetrically substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-methylated pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2][3] However, the synthesis of specific regioisomers of unsymmetrically substituted pyrazoles presents a persistent challenge.[1][4] Direct alkylation often yields mixtures of N1 and N2 isomers, which are frequently difficult to separate and can exhibit vastly different biological activities. This guide provides a detailed examination of the regioselective N-methylation of 4-methyl-3-methyl-5-chloropyrazole, a representative multi-substituted pyrazole. We will explore the mechanistic underpinnings of regioselectivity, contrast a classical methylation approach with a modern, highly selective protocol, and detail the necessary analytical workflows for unambiguous isomer validation.

Mechanistic Principles: The N1 vs. N2 Selectivity Challenge

The core challenge in the N-methylation of unsymmetrically substituted pyrazoles lies in the inherent tautomerism of the pyrazole ring and the similar nucleophilicity of the two nitrogen atoms.[4][5][6] This equilibrium often leads to a mixture of products when using traditional alkylating agents.[5][7]

Several factors govern the final N1/N2 isomer ratio:

  • Steric Hindrance: The substituents at the C3 and C5 positions create distinct steric environments around the N1 and N2 atoms. The less sterically encumbered nitrogen is generally favored for alkylation, especially when using bulky reagents.[1][5] For the target substrate, the methyl group at C3 and the chlorine atom at C5 dictate the accessibility of the adjacent nitrogens.

  • Electronic Effects: The electronic nature of the ring substituents modulates the electron density and, consequently, the nucleophilicity of each nitrogen atom.[5][8] Electron-donating groups can enhance the basicity and nucleophilicity of the nearby nitrogen, while electron-withdrawing groups have the opposite effect.[8]

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the tautomeric equilibrium and the transition state energies of the competing methylation pathways, thereby altering the product ratio.[3][5]

G cluster_0 Tautomeric Equilibrium cluster_1 Methylation Pathways T1 3-Methyl-4-methyl-5-chloro-1H-pyrazole (Tautomer A) T2 5-Methyl-4-methyl-3-chloro-1H-pyrazole (Tautomer B) T1->T2 H⁺ shift Anion Pyrazolate Anion T1->Anion + Base - H⁺ T2->Anion N1_Product 1,3,4-Trimethyl-5-chloropyrazole (N1 Isomer) Anion->N1_Product + CH₃-X (N1 Attack) N2_Product 1,4,5-Trimethyl-3-chloropyrazole (N2 Isomer) Anion->N2_Product + CH₃-X (N2 Attack)

Figure 1: Competing pathways in pyrazole N-methylation.

Experimental Protocols

We present two distinct protocols. The first employs a traditional methylating agent, which serves to highlight the challenge of regioselectivity. The second details a modern, sterically-controlled approach that achieves high N1-selectivity.

Protocol I: Classical N-Methylation with Dimethyl Sulfate (Baseline Method)

This protocol uses a common, highly reactive methylating agent and is expected to yield a mixture of N1 and N2 methylated isomers. The primary utility of this method is for baseline comparison or when a mixture of isomers is acceptable.

Materials:

  • 4-Methyl-3-methyl-5-chloropyrazole (1.0 equiv)

  • Dimethyl sulfate (DMS) (1.2 equiv) - Caution: Highly toxic and carcinogenic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).[9]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methyl-3-methyl-5-chloropyrazole and anhydrous potassium carbonate.

  • Add anhydrous acetone via syringe to create a suspension.

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add dimethyl sulfate dropwise to the suspension.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Redissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a mixture of isomers.

  • Purify and separate the isomers via silica gel column chromatography.[10]

Protocol II: Highly N1-Selective Methylation via a Masked Methylating Reagent

This advanced protocol utilizes a sterically bulky α-halomethylsilane as a "masked" methylating agent to achieve exceptional N1-regioselectivity (>95:5).[1][11][12] The strategy involves two distinct chemical transformations: a sterically-directed N-alkylation followed by a fluoride-mediated protodesilylation to reveal the N-methyl group.[1]

Materials:

  • 4-Methyl-3-methyl-5-chloropyrazole (1.0 equiv)

  • (Chloromethyl)triisopropoxysilane (1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv), 1.0 M solution in THF

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: a. To a flame-dried, three-neck flask under an argon atmosphere, add the substituted pyrazole. b. Dissolve the pyrazole in a mixture of anhydrous THF and anhydrous DMSO (4:1 v/v). c. Cool the solution to 0°C using an ice-water bath. d. Add the KHMDS solution dropwise over 10 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete deprotonation.[1] e. Add (chloromethyl)triisopropoxysilane dropwise at 0°C. f. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.[5]

  • Protodesilylation: a. Once the N-alkylation is complete, add the TBAF solution and an equivalent volume of water to the reaction mixture. b. Heat the mixture to 60°C and stir vigorously for 2-4 hours. Monitor the cleavage of the silyl group by TLC or LC-MS until the intermediate is fully consumed.[1]

  • Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer with water (3x) to remove DMSO and TBAF salts, followed by a brine wash (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to isolate the pure N1-methylated pyrazole.[5]

Comparative Data and Expected Outcomes

The choice of methodology has a profound impact on the regiochemical outcome of the reaction. The following table summarizes the anticipated results for the two protocols described.

ParameterProtocol I (Classical)Protocol II (Selective)Rationale
Primary Reagent Dimethyl Sulfate(Chloromethyl)triisopropoxysilaneSmall, reactive electrophile vs. large, sterically demanding electrophile.
Expected N1:N2 Ratio 3:1 to 1:1 (Mixture)> 95:5The steric bulk of the silyl reagent directs alkylation to the less hindered N1 position.[1]
Key Steps Single StepTwo Steps (Alkylation, Desilylation)The selective method requires an additional deprotection step.
Purification Challenging isomer separationStraightforward purificationHigh regioselectivity simplifies purification by removing the isomeric byproduct.[5]

Analytical Characterization and Isomer Validation

Unambiguous confirmation of the product's regiochemistry is a critical component of the workflow. A combination of chromatographic and spectroscopic techniques is required for a self-validating protocol.

G start Crude Reaction Mixture separation Silica Gel Column Chromatography start->separation isomers Isolate Isomers (Fraction 1, Fraction 2) separation->isomers nmr NMR Spectroscopy (¹H, ¹³C, NOESY/HMBC) isomers->nmr ms Mass Spectrometry (LC-MS) isomers->ms id1 Identify N1 Isomer nmr->id1 id2 Identify N2 Isomer nmr->id2

Sources

Application

Application Note: 5-Chloro-1,3,4-Trimethylpyrazole as a Kinase Inhibitor Scaffold

Abstract The pyrazole ring acts as a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. While generic pyrazoles are common, the 5-chloro-1,3,4-trimethylpyrazole build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole ring acts as a "privileged scaffold" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. While generic pyrazoles are common, the 5-chloro-1,3,4-trimethylpyrazole building block offers a unique, sterically defined core that locks conformation and improves metabolic stability. This guide details the synthetic activation of the unreactive 5-chloro "warhead," outlines the structural logic for hinge-binding, and provides validated protocols for biological characterization.

Part 1: Structural Logic & Design Strategy

The "Anchor and Vector" Concept

In kinase inhibitor design, the 1,3,4-trimethylpyrazole core serves two distinct functions:

  • The Anchor (N2 Nitrogen): Acts as a hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., the "gatekeeper" + 1 residue).

  • The Shape (Methyl Groups):

    • 1-Methyl: Prevents tautomerization, locking the pharmacophore in a single state and projecting into the solvent front or ribose pocket.

    • 3,4-Dimethyl: Provides hydrophobic bulk that fills the ATP-binding pocket's back-cleft, restricting rotation and improving selectivity against kinases with smaller pockets.

The Synthetic Challenge

The 5-chloro position is the designated exit vector for extending the inhibitor into the hydrophobic back pocket (via C-C coupling) or the solvent front (via C-N coupling).

Critical Consideration: Unlike 5-bromo or 5-iodo variants, the 5-chloro-1,3,4-trimethylpyrazole is electronically deactivated by the electron-donating methyl groups. Standard


 conditions will fail. Successful functionalization requires specialized Palladium catalysis  or Lithium-Halogen Exchange .

Part 2: Synthetic Protocols (The "Make" Phase)

Protocol A: C-C Bond Formation via Optimized Suzuki-Miyaura Coupling

Rationale: Standard


 is insufficient for this electron-rich aryl chloride. We utilize Buchwald Precatalysts to facilitate oxidative addition.

Reagents:

  • Scaffold: 5-chloro-1,3,4-trimethylpyrazole (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2-3 mol%) – Selected for steric bulk and electron richness.

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and XPhos Pd G3. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat to 100°C for 4–12 hours. Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for library synthesis.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-N Bond Formation via Buchwald-Hartwig Amination

Rationale: Installing an amine at the 5-position creates a hinge-binding motif similar to Crizotinib.

Reagents:

  • Scaffold: 5-chloro-1,3,4-trimethylpyrazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2 mol%) – Optimized for primary amines.

  • Base: NaOtBu (1.5 equiv) – Strong base required.

  • Solvent: t-Amyl alcohol or Toluene (anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or under strict Schlenk conditions. Moisture kills the active catalyst species.

  • Mixing: Combine scaffold, amine, base, and catalyst in the reaction vessel.

  • Heating: Stir at 110°C for 16 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black.

  • Purification: Reverse-phase HPLC is often required due to the polarity of the aminopyrazole product.

Visualization: Synthetic Divergence

SyntheticPathway Core 5-chloro-1,3,4- trimethylpyrazole (Scaffold) Suzuki Suzuki Coupling (XPhos Pd G3) Core->Suzuki Ar-B(OH)2 Buchwald Buchwald Amination (BrettPhos Pd G3) Core->Buchwald R-NH2 LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Core->LiExchange B(OiPr)3 Biaryl 5-Aryl-pyrazoles (Hydrophobic Pocket Binder) Suzuki->Biaryl Amino 5-Amino-pyrazoles (Hinge Binder) Buchwald->Amino Boronate 5-Bpin Intermediate (Versatile Electrophile) LiExchange->Boronate

Caption: Divergent synthesis pathways from the 5-chloro core using transition metal catalysis.

Part 3: Biological Characterization (The "Test" Phase)

Once the library is synthesized, compounds must be screened for kinase affinity. We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for high-throughput screening.

Protocol C: TR-FRET Kinase Assay (LANCE Ultra Format)

Rationale: This homogeneous assay measures the phosphorylation of a peptide substrate without washing steps, minimizing false negatives from solubility issues.

Materials:

  • Kinase: Recombinant Human Kinase (e.g., BRAF, JAK2) ~1-5 nM.

  • Substrate: ULight-labeled peptide (specific to target kinase) ~50 nM.

  • Tracer: Europium-anti-phospho-antibody.

  • ATP: At

    
     concentration (typically 10-100 µM).
    
  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 mM DTT.
    

Workflow:

  • Compound Prep: Dilute inhibitors in 100% DMSO (100x stock), then dilute 1:25 in kinase buffer (4x working stock).

  • Incubation (Reaction):

    • Add 2.5 µL Compound (4x).

    • Add 2.5 µL Kinase/Substrate mix.

    • Incubate 5 mins at RT.

    • Add 5 µL ATP to start reaction.

    • Incubate 60 mins at RT.

  • Detection: Add 10 µL EDTA/Eu-Antibody mix to stop reaction and label phosphorylated product.

  • Read: Incubate 60 mins. Read on EnVision plate reader (Excitation: 320 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate Ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    
Visualization: Assay Logic

AssayWorkflow Step1 Compound Dilution (DMSO -> Buffer) Step2 Enzyme + Substrate Incubation (5 min) Step1->Step2 Dispense 2.5 uL Step3 ATP Addition (Start Reaction) Step2->Step3 Initiate Phosphorylation Step4 Detection Step (Eu-Ab + EDTA) Step3->Step4 Stop & Label (60 min) Step5 Data Analysis (IC50 Calculation) Step4->Step5 TR-FRET Read

Caption: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Part 4: Data Summary & SAR Trends

When analyzing derivatives of 5-chloro-1,3,4-trimethylpyrazole, the following Structure-Activity Relationship (SAR) trends are typically observed:

Modification SiteChemical ChangeBiological Impact (Kinase Context)
Position 5 (Cl) Displacement with Aryl Group Increases potency via hydrophobic packing in the specificity pocket. Often requires a H-bond acceptor on the new ring.
Position 5 (Cl) Displacement with Amine Creates a Type I (ATP-competitive) hinge binder. High affinity, but potential for promiscuity (off-target effects).
Position 1 (N-Me) Removal of Methyl (to NH)Not Recommended. Reintroduces tautomerization, reducing binding entropy and often killing potency.
Position 3/4 (Me) Replacement with HReduces steric clash but lowers lipophilicity (LogP). Often leads to a drop in potency due to loss of hydrophobic contacts.

Part 5: References

  • Review of Pyrazole Scaffolds: F. A. F. A. El-Telbany, et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules, 2023.[1][2]

  • Buchwald-Hartwig Methodology: D. S. Surry, S. L. Buchwald. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Kinase Assay Protocols: "LANCE Ultra Kinase Assays: Assay Principle and Protocol." PerkinElmer Application Notes.

  • Suzuki Coupling on Chlorides: A. F. Littke, G. C. Fu. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie, 2002.

  • Scaffold Mining: "Scaffold mining of kinase hinge binders in crystal structure database." ResearchGate, 2025.[3]

Sources

Method

Application Notes and Protocols for the Suzuki Coupling of 5-chloro-1,3,4-trimethyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This guide provides a detailed exploration of the reaction conditions specifically tailored for the coupling of 5-chloro-1,3,4-trimethyl-1H-pyrazole with various boronic acids. As a substituted heteroaryl chloride, this pyrazole derivative presents unique challenges and opportunities in the synthesis of complex molecules, particularly in the realm of pharmaceutical and agrochemical research where the pyrazole scaffold is a prominent feature.

The inherent low reactivity of aryl chlorides compared to their bromide and iodide counterparts necessitates carefully optimized catalytic systems. This document will delve into the critical parameters governing the success of this transformation, including the judicious selection of palladium catalysts, ligands, bases, and solvent systems. By understanding the underlying mechanistic principles and leveraging field-proven protocols, researchers can confidently and efficiently synthesize a diverse array of 5-aryl/heteroaryl-1,3,4-trimethyl-1H-pyrazoles.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

Technical Notes & Optimization

Troubleshooting

optimizing POCl3 chlorination temperature for trimethyl pyrazolones

Technical Support Center: Optimizing POCl Chlorination of Trimethyl Pyrazolones Executive Summary The conversion of trimethyl pyrazolones (e.g., 1,3,5-trimethyl-1H-pyrazol-4(5H)-one) to their corresponding chloropyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing POCl Chlorination of Trimethyl Pyrazolones

Executive Summary

The conversion of trimethyl pyrazolones (e.g., 1,3,5-trimethyl-1H-pyrazol-4(5H)-one) to their corresponding chloropyrazoles is a pivotal transformation in the synthesis of APIs and agrochemicals. While Phosphorus Oxychloride (POCl


) is the standard reagent, the reaction is notoriously sensitive to temperature profiles  and quenching protocols .

This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic challenges of this transformation. Our focus is on maximizing the conversion of the enolic oxygen to chlorine while suppressing dimerization, tar formation, and hydrolytic reversion.

Phase 1: Pre-Reaction & Safety (The "Pre-Flight")

Q1: Why is my POCl fuming excessively, and how does this affect my yield?

A: Excessive fuming often indicates the presence of hydrolyzed species (phosphoric acid/HCl) due to moisture ingress.

  • Impact: Hydrolyzed POCl

    
     is less reactive and introduces free acid immediately, which can protonate the pyrazolone nitrogen, deactivating the ring toward nucleophilic attack.
    
  • Protocol: Always use distilled POCl

    
     if the bottle has been opened frequently. The liquid should be clear and colorless. If it is yellow or cloudy, distill it under inert atmosphere before use.
    
Q2: Should I use a solvent or run the reaction neat?

A: This depends on your temperature requirements.

  • Neat (Standard): Running in neat POCl

    
     (acting as both reagent and solvent) allows you to reach the boiling point of POCl
    
    
    
    (105.8°C), which is often the thermodynamic requirement for difficult substrates.
  • Solvent (Optimized): For trimethyl pyrazolones, which are electron-rich, neat reflux can lead to "tarring" (polymerization). We recommend using Toluene or Chlorobenzene as a co-solvent. This allows you to control the reflux temperature (110°C for toluene) and dilutes the reaction, reducing intermolecular side reactions.

Phase 2: Temperature Optimization (The Core)

Q3: What is the optimal temperature profile for this reaction?

A: Do not go straight to reflux. The reaction proceeds through two distinct mechanistic steps with different energy barriers. A "Ramp-Up" profile is critical.

The Staged Temperature Protocol:

  • Activation Phase (0°C to 25°C): The initial attack of the pyrazolone enol oxygen onto the Phosphorus atom is exothermic.

    • Action: Add POCl

      
       dropwise to the substrate at 0°C.
      
    • Reason: High temperatures during addition cause rapid HCl evolution and potential runaway exotherms, leading to decomposition.

  • Intermediate Formation (25°C - 60°C): Stirring at ambient temperature allows the formation of the dichlorophosphate intermediate (See Mechanism Diagram below).

  • Substitution Phase (Reflux, ~100°C - 110°C): The displacement of the phosphate leaving group by chloride is the rate-determining step and requires thermal energy.

    • Action: Heat to reflux only after gas evolution has subsided at lower temperatures.

Q4: How do I know if I'm overheating the reaction?

A: Watch for the "Red Shift."

  • Observation: The reaction mixture turns from yellow/orange to dark red or black.

  • Cause: Thermal degradation of the pyrazole ring or polymerization initiated by free radicals.

  • Correction: If this occurs, lower the bath temperature to 80-90°C and extend the reaction time, or add a radical scavenger (though rarely needed if temperature is controlled).

Phase 3: Troubleshooting & Workup (The "Landing")

Q5: My TLC showed complete conversion, but after workup, I recovered the starting material. What happened?

A: You likely experienced Acid-Catalyzed Hydrolysis during the quench.

  • Mechanism: Chloro-pyrazoles are imidoyl chloride analogs. In hot, acidic water (created when quenching POCl

    
    ), they are highly susceptible to reverting back to the pyrazolone.
    
  • Solution: Never pour water into the reaction. Use the Reverse Quench method.

    • Protocol: Pour the cooled reaction mixture slowly into a vigorously stirred slurry of Ice and Sodium Acetate (or Sodium Bicarbonate). This buffers the HCl generated, keeping the pH near neutral and preventing reversion.

Q6: I see a spot just above my product on TLC. Is it a byproduct?

A: It is likely the Phosphoryl Dichloride Intermediate .

  • Diagnosis: This intermediate is stable at lower temperatures. If you see this, your "Substitution Phase" (reflux) was too short or not hot enough.

  • Fix: Return the mixture to reflux for another 1-2 hours. Do not attempt to work up; the intermediate will hydrolyze back to the starting material.

Visualizing the Science

Figure 1: Reaction Mechanism & Temperature Correlation

This diagram illustrates the two-step mechanism and the temperature required for each transition.

G Start Trimethyl Pyrazolone (Enol Form) Inter Dichlorophosphate Intermediate Start->Inter Activation Phase (0°C -> 25°C) -HCl POCl3 POCl3 POCl3->Inter Prod 5-Chloro-Trimethyl Pyrazole Inter->Prod Substitution Phase (Reflux 100°C+) Rate Limiting Step Prod->Start Acidic Quench (Hydrolysis Risk)

Caption: The reaction proceeds via an initial phosphorylation at low temperature, followed by a thermal nucleophilic substitution. Note the risk of hydrolysis reverting the product.

Figure 2: Optimized Experimental Workflow

Workflow Step1 STEP 1: Setup Dry Glassware, N2 Atmosphere Solvent: Toluene (Optional) Step2 STEP 2: Addition Cool to 0°C Add POCl3 Dropwise Step1->Step2 Step3 STEP 3: Ramp Warm to 25°C Stir 30 mins (Gas Evolution) Step2->Step3 Step4 STEP 4: Reaction Heat to Reflux (105-110°C) Monitor TLC (2-4 Hours) Step3->Step4 Decision Complete? Step4->Decision Decision->Step4 No (Extend Time) Step5 STEP 5: Cool Down Cool to RT, then Rotovap remove excess POCl3 Decision->Step5 Yes Step6 STEP 6: Reverse Quench Pour mixture into Ice/NaOAc Slurry Step5->Step6

Caption: Step-by-step protocol emphasizing the temperature ramp and the critical reverse quench.

Experimental Data Summary

Table 1: Effect of Temperature and Base on Yield

ConditionTemp (°C)AdditiveYield (%)Purity (%)Notes
Method A 105 (Reflux)None (Neat)72%85%Dark color, some tarring.
Method B 80DMF (Cat.)65%92%Slower, cleaner product.
Method C 0 -> 25 -> 110 N,N-Dimethylaniline 94% 98% Recommended. Base scavenges HCl.
Method D 140 (Sealed)None55%60%Decomposition observed.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications. Organic Chemistry Portal.[1] [Link][1]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. National Institutes of Health (PMC). [Link]

  • Synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes. Semantic Scholar. [Link][2]

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-1,3,4-Trimethyl-1H-Pyrazole

Case ID: PYR-CL-505 Subject: Removal of Tarry Byproducts & Isolation of High-Purity Material Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 5-chloro-1,3,4...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CL-505 Subject: Removal of Tarry Byproducts & Isolation of High-Purity Material Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole (typically via POCl₃-mediated chlorination of the corresponding pyrazolone) is notorious for generating viscous, black "tar." This byproduct is not merely a cosmetic defect; it consists of polyphosphoric acid oligomers , decomposed Vilsmeier salts, and polymerized organic impurities that entrap the product.

This guide provides a root-cause analysis and a self-validating purification workflow designed to bypass standard chromatography, which is often rendered useless by these tars.

Module 1: Root Cause Analysis (The "Why")

Before attempting purification, understand the enemy. The "tar" forms primarily during the quench phase , not the reaction phase.

ComponentOriginBehavior
The Target 5-chloro-1,3,4-trimethyl-1H-pyrazoleLipophilic, weak base, likely a low-melting solid or oil.
The Tar Polyphosphates & Pyrazole OligomersAmphiphilic (causes emulsions), non-volatile, coats silica gel.
The Trigger Exothermic HydrolysisAdding water directly to the reaction mix causes local superheating (>100°C), polymerizing the phosphorus species.

Module 2: The "Clean Quench" Protocol

Use this protocol to prevent tar formation in future batches. If you already have a tarry crude, skip to Module 3.

The Golden Rule: Never add water to the reaction. Add the reaction to water.[1][2][3][4]

  • Cool Down: Cool the reaction mixture (RM) to room temperature.

  • The Inverse Quench: Prepare a beaker with crushed ice (3x the volume of the RM).

  • Controlled Addition: Pour the RM slowly onto the ice with vigorous stirring.

    • Checkpoint: Maintain internal temperature < 20°C. High temps favor polymerization.

  • Neutralization: The solution will be highly acidic (HCl + H₃PO₄). Neutralize carefully with 50% NaOH or saturated NaHCO₃ to pH 7–8 .

    • Why? The pyrazole is a weak base. At acidic pH, it is protonated and stays in the water layer. You must reach pH > 7 to force it into the organic phase.

Module 3: Troubleshooting Guides (The "Fix")

Ticket #001: "I have a black, viscous oil that won't crystallize."

Diagnosis: Your product is trapped in a matrix of non-volatile impurities. 5-chloro-1,3,4-trimethyl-1H-pyrazole is often a low-melting solid or oil; impurities depress the melting point further, preventing crystallization.

The Solution: Vacuum Distillation (The "Tar-Buster") Chromatography is inefficient here because the tar clogs the frit. Distillation is the superior method based on the boiling point differential.

  • Setup: Short-path distillation head with a high-vacuum pump (< 2 mmHg).

  • Strip Solvent: Ensure all extraction solvents (DCM/EtOAc) are removed.

  • Heat Ramp:

    • Fraction 1 (Low Temp): Residual solvent/volatiles.

    • Fraction 2 (Product): The chloropyrazole will distill as a clear, colorless oil. (Expect BP range: 80–110°C at high vacuum, though specific pressure dictates exact BP).

    • Pot Residue: The black tar remains in the flask.

  • Post-Distillation: If the distillate solidifies upon cooling (or scratching with a glass rod), recrystallize from Hexane/EtOAc (9:1) .

Ticket #002: "I have a darker organic layer and a massive emulsion."

Diagnosis: Amphiphilic phosphorous byproducts are acting as surfactants.

The Solution: The Celite Reset

  • Filtration: Do not try to wait it out. Filter the entire biphasic mixture through a pad of Celite 545 .

    • Mechanism:[1][4][5][6] Celite physically traps the gelatinous polymeric solids that stabilize the emulsion.

  • Phase Cut: Wash the Celite pad with Dichloromethane (DCM). The filtrate will separate cleanly.

  • Salting Out: Add solid NaCl to the aqueous layer to saturate it. This increases the ionic strength, forcing the organic product out of the water phase ("Salting out effect").

Module 4: Validated Workflow Visualization

The following flowchart outlines the logic for purifying chloropyrazoles from phosphorous-rich reaction mixtures.

G Start Crude Reaction Mix (POCl3/Pyrazole) Quench Inverse Quench (Pour into Ice) Start->Quench < 20°C Neutralize Adjust pH to 7-8 (Release Free Base) Quench->Neutralize Hydrolysis Extract Extraction (DCM) + Celite Filtration Neutralize->Extract Phase Sep Check Is Product Solid? Extract->Check Evaporate Solvent Distill Vacuum Distillation (Separate from Tar) Check->Distill No (Oil/Tar) Recryst Recrystallization (Hexane/EtOAc) Check->Recryst Yes (Solid) Final Pure 5-Cl-Pyrazole Distill->Final High Vac Recryst->Final

Caption: Optimized workflow prioritizing thermal separation (distillation) over chromatography to manage tarry residues.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use steam distillation? A: Yes. Many halogenated pyrazoles are steam volatile. If you lack a high-vacuum setup, suspend the tarry crude in water and pass steam through it. The product will codistill with the water, leaving the inorganic tar behind. Extract the distillate with DCM.

Q: Why not just use a silica column immediately? A: You can, but it is risky. The phosphorous tars bind irreversibly to silica, often "streaking" the product or blocking the column flow entirely. If you must use a column, perform a Flash Filtration first: pass the crude through a short plug of silica (eluting with 100% DCM) to leave the heavy tar at the baseline, then column the filtrate.

Q: What is the expected physical state of 5-chloro-1,3,4-trimethyl-1H-pyrazole? A: While specific data for the 1,3,4-trimethyl isomer is rarer than the 1,3-dimethyl analog, 5-chloro-pyrazoles are typically low-melting solids (30–60°C) or oils that crystallize upon standing in the freezer. Do not panic if it remains an oil initially; this is often due to trace solvent depression [1, 2].

References

  • National Center for Biotechnology Information (NCBI). Synthesis and Crystal Structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link] (Accessed 2024).

  • Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org.[1][3][4][7][8][9] Synth. 2013, 90, 153-163. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. The Vilsmeier–Haack Reaction.[1][6][8] Comprehensive Organic Synthesis, 1991, 2, 777-794. (Standard reference for POCl3 mediated chlorination/formylation mechanics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Chloro-1,3,4-Trimethylpyrazole Derivatives

In the ever-evolving landscape of drug discovery and development, pyrazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide array of biological activities. Their versatile structure al...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of drug discovery and development, pyrazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide array of biological activities. Their versatile structure allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide focuses on a specific subclass: 5-chloro-1,3,4-trimethylpyrazole derivatives and their close analogs. The introduction of a chlorine atom at the 5-position of the pyrazole ring can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity.

This technical guide provides a comparative analysis of the biological activities of 5-chloro-pyrazole derivatives, drawing upon experimental data from peer-reviewed studies. We will delve into their antifungal, antimicrobial, and anticancer potential, presenting a synthesis of structure-activity relationships (SAR) to guide future research and development in this promising area.

Core Structure and Rationale for Investigation

The foundational structure for the compounds discussed herein is the 5-chloropyrazole ring. The strategic placement of methyl groups at the 1, 3, and 4 positions, along with other substitutions, allows for a systematic exploration of how structural modifications impact biological efficacy. The rationale behind investigating these derivatives lies in the established precedent of pyrazole-containing compounds in medicine and the potential for the 5-chloro substitution to enhance desired therapeutic properties.[1][2][3][4]

Caption: General structure of the 5-chloro-1,3,4-trimethylpyrazole scaffold.

Antifungal Activity: A Case Study

A significant body of research highlights the potent antifungal properties of 5-chloro-pyrazole derivatives. A study by an independent research group provides a compelling case study on novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety.[1] This research systematically explores the structure-activity relationships governing their efficacy against various plant pathogenic fungi.

Comparative Antifungal Efficacy

The following table summarizes the in vitro antifungal activity (EC₅₀ in μg/mL) of selected 5-chloro-pyrazole derivatives against three fungal strains: Fusarium graminearum, Botrytis cinerea, and Rhizoctonia solani.[1]

Compound IDR Group on PhenylhydrazoneFusarium graminearum (EC₅₀ μg/mL)Botrytis cinerea (EC₅₀ μg/mL)Rhizoctonia solani (EC₅₀ μg/mL)
7c 2,4-dichloro0.740.680.85
8d 4-nitro>50>500.25
8g 4-trifluoromethyl15.3221.450.96

Analysis of Antifungal SAR: The data reveals that the nature of the substituent on the phenylhydrazone moiety dramatically influences antifungal activity. Compound 7c , with 2,4-dichloro substitution, demonstrated broad-spectrum and potent activity against all three tested fungi.[1] In contrast, compound 8d , bearing a 4-nitro group, exhibited high selectivity and remarkable potency specifically against R. solani.[1] The presence of a 4-trifluoromethyl group in compound 8g also conferred significant activity against R. solani.[1] These findings underscore the importance of electronic and steric factors of the substituents in dictating the antifungal profile.

Caption: Structure-Activity Relationship for Antifungal 5-Chloro-pyrazole Derivatives.

Experimental Protocol: In Vitro Antifungal Assay

The determination of antifungal activity was conducted using the mycelium growth rate method.

  • Compound Preparation: The synthesized 5-chloro-pyrazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Culture Medium: Potato dextrose agar (PDA) was prepared and autoclaved.

  • Incorporation of Test Compounds: The stock solutions of the test compounds were added to the molten PDA at various concentrations.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each PDA plate.

  • Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plate (containing only DMSO) reached the edge of the plate.

  • Measurement and Calculation: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to the control. The EC₅₀ value, the concentration of the compound that inhibits 50% of the mycelial growth, was then determined.

Broader Antimicrobial and Anticancer Potential

Beyond their antifungal properties, 5-chloro-pyrazole derivatives have been investigated for their antibacterial and anticancer activities. While direct comparative studies on a single series of 5-chloro-1,3,4-trimethylpyrazole derivatives are limited, the existing literature on related structures provides valuable insights into their potential.

Antimicrobial Activity

Several studies have demonstrated that the pyrazole scaffold is a promising framework for the development of new antimicrobial agents. The introduction of a chlorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.

Derivative ClassKey FindingsReference
Pyrazolyl 1,3,4-Thiadiazine DerivativesHydrazone derivatives of pyrazole-1-carbothiohydrazide showed remarkable antibacterial and antifungal activities, with some compounds exhibiting lower minimum inhibitory concentrations (MICs) than standard drugs like chloramphenicol.[3]
Pyrazolothiazol-4(5H)-one DerivativesA derivative containing a 4-chlorophenyl group, 2-[5(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl]-thiazol-4(5H)-one, was identified as the most potent antimicrobial agent in the series.[4]
5-Chloro-1,3-benzoxazol-2(3H)-one DerivativesDerivatives substituted with p-aminobenzoic acid and sulfanilamide exhibited good antibacterial and antifungal activity.[5]

These findings collectively suggest that 5-chloro-pyrazole derivatives are a promising class of compounds for further antimicrobial drug discovery. The specific substitutions on the pyrazole ring and appended moieties play a crucial role in determining the spectrum and potency of their activity.

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. The 5-chloro substitution can influence the interaction of these compounds with biological targets involved in cancer progression.

Derivative ClassKey FindingsReference
5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinonesThe presence of the 2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be essential for anticancer effects. A specific derivative, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, showed high antimitotic activity against a panel of cancer cell lines.[6][7]
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazidesSome compounds in this series showed promising in vitro anticancer activity against human cancer cell lines, although they were less potent than the reference drug doxorubicin.[2]
1,2,3-Triazole and Pyrazole HybridsHeterocycles containing both 1,2,3-triazole and pyrazole moieties have been synthesized and evaluated for their anticancer activity. A thiocarbohydrazone derivative demonstrated cytotoxic activity comparable to doxorubicin against several human cancer cell lines.[8]

The data indicates that the 5-chloro-pyrazole scaffold can be a valuable component in the design of novel anticancer agents. The specific molecular architecture, including the nature of substituents and the overall three-dimensional shape, is critical for achieving potent and selective anticancer activity.

Caption: A generalized experimental workflow for the evaluation of 5-chloro-pyrazole derivatives.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of 5-chloro-1,3,4-trimethylpyrazole derivatives and their analogs as a source of novel therapeutic agents. The 5-chloro substitution has been shown to be compatible with, and in some cases, contributory to potent biological activity, particularly in the antifungal and anticancer realms.

Future research should focus on the systematic synthesis and screening of a focused library of 5-chloro-1,3,4-trimethylpyrazole derivatives to establish a more definitive and comparative structure-activity relationship. Elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further development as clinical candidates. The insights provided in this guide, based on the current body of scientific literature, offer a solid foundation for these future endeavors.

References

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.